molecular formula C14H11FO3 B6364496 4-Fluoro-2-(2-methoxyphenyl)benzoic acid CAS No. 1184269-78-0

4-Fluoro-2-(2-methoxyphenyl)benzoic acid

Cat. No.: B6364496
CAS No.: 1184269-78-0
M. Wt: 246.23 g/mol
InChI Key: HXECEHBTLUBGIO-UHFFFAOYSA-N
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Description

4-Fluoro-2-(2-methoxyphenyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine atom at the 4-position of the benzene ring and a 2-methoxyphenyl substituent at the 2-position.

Properties

IUPAC Name

4-fluoro-2-(2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-5-3-2-4-10(13)12-8-9(15)6-7-11(12)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXECEHBTLUBGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681131
Record name 5-Fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184269-78-0
Record name 5-Fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

4-Fluoro-2-(2-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(2-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in modulating these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Fluorine and Methoxy Positioning

2-Fluoro-4-(methoxycarbonyl)benzoic Acid ()
  • Structure : Fluorine at position 2, methoxycarbonyl (-COOCH₃) at position 3.
  • Key Properties: Planarity: The benzene ring and methoxycarbonyl group are nearly coplanar (dihedral angle: 1.51°), while the carboxylic acid deviates by 20.18° from the benzene plane. Applications: Used in synthesizing retinoid-X-receptor antagonists for anti-obesity and anti-cancer therapies .
  • Contrast : The methoxycarbonyl group introduces steric and electronic effects distinct from the 2-methoxyphenyl group in the target compound.
4-Fluoro-2-(phenylamino)benzoic Acid ()
  • Structure : Fluorine at position 4, aniline (-NHPh) at position 2.
  • Key Properties :
    • Crystal Structure: Forms acid-acid dimers via O-H···O hydrogen bonds and weaker C-H···F interactions. Two independent molecules in the asymmetric unit exhibit dihedral angles of 55.63° and 52.65° between aromatic rings .
    • Synthesis: Prepared via copper-catalyzed coupling of 2-bromo-4-fluorobenzoic acid with aniline at 403 K .
  • Contrast : The aniline substituent enables hydrogen bonding, whereas the 2-methoxyphenyl group in the target compound may enhance lipophilicity.
2-(4-Chloro-2-methoxyphenyl)benzoic Acid ()
  • Structure : Chlorine at position 4, methoxy at position 2.
  • Key Properties :
    • Molecular Weight: 262.69 g/mol; purity ≥96% .
  • Contrast : Chlorine’s larger atomic radius and electronegativity compared to fluorine may alter binding affinity in biological systems.

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